molecular formula C13H11N3O2S B2959489 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea CAS No. 1170042-01-9

1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2959489
CAS No.: 1170042-01-9
M. Wt: 273.31
InChI Key: IKHQWGGMANYUII-UHFFFAOYSA-N
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Description

1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea is an organic compound that features a unique structure combining an oxoindoline moiety with a thiophene ring through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea can be synthesized through a multi-step process involving the following key steps:

    Formation of 2-oxoindoline: This can be achieved by cyclization of an appropriate precursor, such as an aniline derivative, under oxidative conditions.

    Thiophene Derivatization: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Urea Linkage Formation: The final step involves the reaction of the 2-oxoindoline derivative with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure may lend itself to applications in organic electronics or as a building block for advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea linkage and the presence of the oxoindoline and thiophene rings can facilitate binding to specific sites, influencing biological pathways.

Comparison with Similar Compounds

    1-(2-Oxoindolin-5-yl)-3-phenylurea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(2-Oxoindolin-5-yl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall properties in various applications.

Properties

IUPAC Name

1-(2-oxo-1,3-dihydroindol-5-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-11-7-8-6-9(3-4-10(8)15-11)14-13(18)16-12-2-1-5-19-12/h1-6H,7H2,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHQWGGMANYUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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